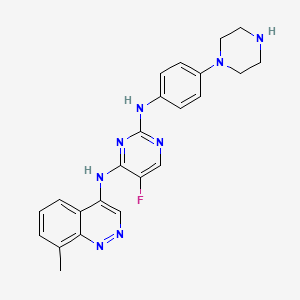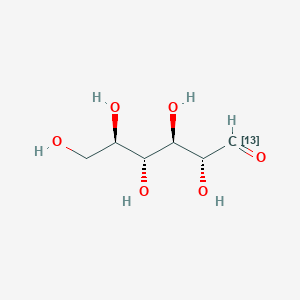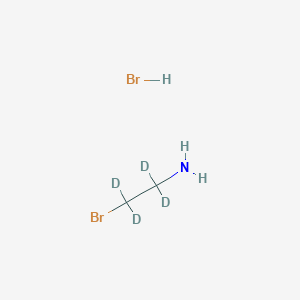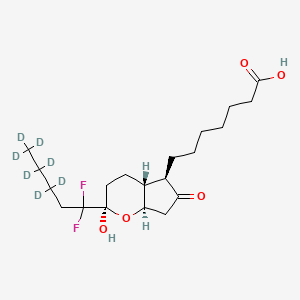
hGGPPS-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hGGPPS-IN-3: is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). It is characterized as a C-2-substituted thienopyrimidine-based bisphosphonate analogue. This compound selectively induces apoptosis in multiple myeloma cells and demonstrates antimyeloma activity in vivo .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-3 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The process typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the thienopyrimidine core.
Substitution at the C-2 Position: The core is then substituted at the C-2 position with specific groups to enhance its inhibitory activity.
Bisphosphonate Addition: The final step involves the addition of bisphosphonate groups to the substituted thienopyrimidine core
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .
化学反应分析
Types of Reactions: hGGPPS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the C-2 position, to form different analogues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
hGGPPS-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase.
Biology: Investigated for its role in inducing apoptosis in multiple myeloma cells.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.
Industry: Utilized in the development of new inhibitors targeting geranylgeranyl pyrophosphate synthase .
作用机制
hGGPPS-IN-3 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for various cellular processes. By inhibiting this enzyme, this compound blocks protein prenylation, leading to apoptosis in multiple myeloma cells. The compound specifically targets the active site of the enzyme, preventing its normal function .
相似化合物的比较
- Dehydrocrenatidine
- Karanjin
- Isobavachalcone
- JTE-013
- ONC212
- STAT3-IN-1
- Dioscin
- NVP-TAE 226
Comparison: hGGPPS-IN-3 is unique due to its specific substitution at the C-2 position of the thienopyrimidine core, which enhances its inhibitory activity against human geranylgeranyl pyrophosphate synthase. This specificity allows it to selectively induce apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C21H19BrN4O7P2S |
|---|---|
分子量 |
613.3 g/mol |
IUPAC 名称 |
[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
InChI 键 |
WULFKXIDSFBTSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
